molecular formula C15H13FN6O3S2 B2803364 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 886936-86-3

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2803364
CAS RN: 886936-86-3
M. Wt: 408.43
InChI Key: AGXILAXBHFSRTJ-UHFFFAOYSA-N
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Description

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H13FN6O3S2 and its molecular weight is 408.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Research indicates the potential anticancer properties of compounds related to 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide. Specifically, derivatives of imidazothiadiazole, which share structural similarities, have shown promising results in anticancer screening. For instance, certain derivatives exhibited powerful cytotoxic results against breast cancer cell lines compared to other derivatives and 5-fluorouracil as a reference. Molecular modeling and docking studies further supported these findings, indicating potential mechanisms of action against cancer cell targets (Sraa Abu-Melha, 2021).

Synthesis and Biological Activities

The synthesis and evaluation of biological activities of related compounds have been extensively studied. For example, derivatives with anti-inflammatory properties have been synthesized and showed significant activity, highlighting the versatility of this chemical structure in drug development (K. Sunder, Jayapal Maleraju, 2013). Furthermore, novel derivatives involving the thiadiazole and isoxazole frameworks have been explored for their anticancer activity, demonstrating marked activity against human colorectal and cervix carcinoma cell lines. ADMET studies have been applied to these compounds to assess their pharmacokinetic properties, enhancing their potential as anticancer agents (S. Karakuş, F. Tok, S. Türk, E. Şalva, G. Tatar, T. Taşkın-Tok, B. Koçyiğit-Kaymakçıoğlu, 2018).

Glutaminase Inhibition for Cancer Therapy

Glutaminase inhibitors based on the thiadiazole structure, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer. Structure-activity relationship studies have led to the development of analogs with improved drug-like properties, including better solubility and potency in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models (K. Shukla, D. Ferraris, A. Thomas, M. Stathis, et al., 2012).

properties

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O3S2/c1-8-6-11(22-25-8)18-12(23)7-26-15-21-20-14(27-15)19-13(24)17-10-4-2-9(16)3-5-10/h2-6H,7H2,1H3,(H,18,22,23)(H2,17,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXILAXBHFSRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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